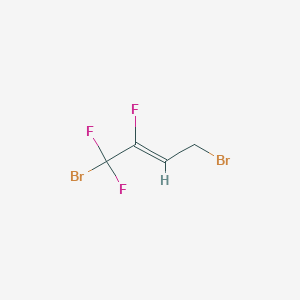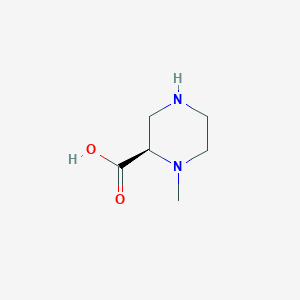
(2R)-1-methylpiperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-methylpiperazine-2-carboxylic acid is a chiral compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring with a carboxylic acid group and a methyl group attached to it. The (2R) configuration indicates the specific spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methylpiperazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of piperazine with methyl iodide, followed by the introduction of the carboxylic acid group through carboxylation reactions. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
(2R)-1-methylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of acyl chlorides or bromides.
科学的研究の応用
(2R)-1-methylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of (2R)-1-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to their active sites and altering their catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses. The specific pathways and targets depend on the context of its application and the biological system being studied.
類似化合物との比較
(2R)-1-methylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:
1-methylpiperazine: Lacks the carboxylic acid group, resulting in different chemical reactivity and biological activity.
1-ethylpiperazine-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group, leading to variations in steric and electronic properties.
2-methylpiperazine-1-carboxylic acid: The position of the methyl and carboxylic acid groups is reversed, affecting the compound’s overall properties and interactions.
The uniqueness of this compound lies in its specific chiral configuration and the presence of both the methyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
(2R)-1-methylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m1/s1 |
InChIキー |
CCOAGJXNPXLMGI-RXMQYKEDSA-N |
異性体SMILES |
CN1CCNC[C@@H]1C(=O)O |
正規SMILES |
CN1CCNCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B13904833.png)

![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)
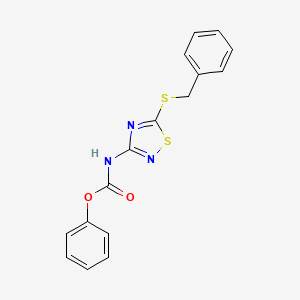
![5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904845.png)
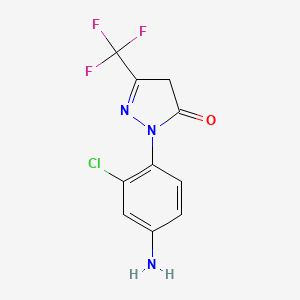
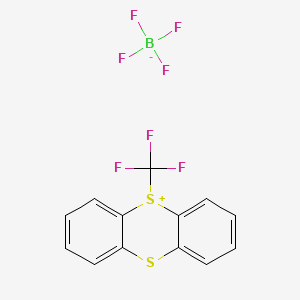
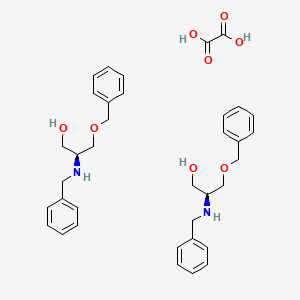
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13904871.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-methanamine](/img/structure/B13904882.png)

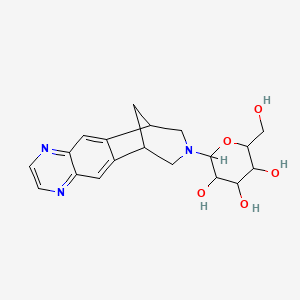
![8-(Trifluoromethyl)pyrido[2,3-f]quinazoline](/img/structure/B13904898.png)
